molecular formula C8H6Br2O2 B1438029 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole CAS No. 859968-65-3

4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole

Cat. No.: B1438029
CAS No.: 859968-65-3
M. Wt: 293.94 g/mol
InChI Key: DDASRZHCCCVBJJ-UHFFFAOYSA-N
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Description

4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Halogen Migration in Organic Synthesis

One significant application of bromo benzodioxole derivatives is in the study of halogen migration in organic compounds. Gorecka, Leroux, and Schlosser (2004) explored bromine migration in lithiated benzodioxoles, which has implications for structural elaboration in organic synthesis. This research demonstrates the potential of such compounds in developing new synthetic routes and understanding reaction mechanisms in organic chemistry Gorecka, J., Leroux, F., & Schlosser, M. (2004). European Journal of Organic Chemistry, 64-68.

Development of New Chemical Entities

Another application lies in the synthesis and characterization of novel compounds. Dallacker, Reichrath, and Schnackers (1979) described the preparation of various derivatives of 1,3-benzodioxole, including bromo- and arylazo-substituted compounds. This work contributes to the broader field of organic chemistry by expanding the range of available compounds for further research and application in various fields Dallacker, F., Reichrath, G., & Schnackers, G. (1979). Zeitschrift für Naturforschung B, 624-632.

Synthesis of Alkylating Agents

In the realm of medicinal chemistry, derivatives of benzodioxole, such as bromomethyl compounds, have been explored for their potential as alkylating agents. De las Heras, Alonso, and Alonso (1979) synthesized N-glycosyl(halomethyl)-1,2,3-triazoles, demonstrating the application of these compounds in developing new types of alkylating agents with potential therapeutic applications De las Heras, F. G., Alonso, R., & Alonso, G. (1979). Journal of Medicinal Chemistry, 496-501.

Molecular Structure and Reactivity Analysis

Yadav et al. (2022) conducted a study to understand the structure and reactivity of bromo benzodioxole derivatives. They performed a vibrational analysis and computed various molecular descriptors, contributing to the understanding of the chemical properties and potential applications of these compounds Yadav, S., Khare, A., Yadav, K., Maurya, P. C., Singh, A., & Kumar, A. (2022). Journal of Scientific Research.

Properties

IUPAC Name

4-bromo-6-(bromomethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDASRZHCCCVBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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